

# Comparison Guide 1: WIN 35,428 vs. Cocaine (Dopamine Reuptake Inhibitors)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |
|----------------------|-----------|-----------|--|
| Compound Name:       | Win 47338 |           |  |
| Cat. No.:            | B130312   | Get Quote |  |

WIN 35,428 (also known as  $\beta$ -CFT) is a phenyltropane-based dopamine reuptake inhibitor (DRI) that is structurally related to cocaine. It is a stimulant drug used in scientific research to study the dopamine transporter (DAT).

**Ouantitative Data Comparison** 

| Parameter                                                         | WIN 35,428        | Cocaine  | Reference |
|-------------------------------------------------------------------|-------------------|----------|-----------|
| Potency (Dopamine<br>Transporter Binding<br>Affinity, Ki in nM)   | ~3.2              | ~200-300 | [1][2]    |
| Potency (Self-<br>Administration Satiety<br>Threshold in µmol/kg) | 0.87              | 6.10     | [3]       |
| Duration of Action<br>(Elimination Half-life in<br>rats, min)     | 69.4              | 11.1     | [3]       |
| Relative Potency to Cocaine                                       | 3-10x more potent | 1x       | [4]       |
| Relative Duration of Action to Cocaine                            | ~7x longer        | 1x       | [4]       |



#### **Experimental Protocols**

In Vivo Binding Competition Assay (adapted from[5])

- Objective: To determine the in vivo occupancy of dopamine transporter sites by a test compound (e.g., cocaine, mazindol) by measuring the displacement of a radiolabeled ligand (e.g., [3H]WIN 35,428).
- · Animal Model: Male Swiss-Webster mice.
- Procedure:
  - Mice are injected intravenously (i.v.) with the test compound (e.g., cocaine at 0.5 mg/kg).
  - At various time points after the test compound injection (e.g., 1, 5, 15, 30, and 60 minutes), mice are injected i.v. with [3H]WIN 35,428 (0.5 μCi).
  - A set of control mice receives only [3H]WIN 35,428.
  - 15 minutes after the [3H]WIN 35,428 injection, mice are euthanized, and the striatum and cerebellum are dissected.
  - Tissue samples are solubilized, and radioactivity is determined by liquid scintillation counting.
  - Specific binding is calculated as the difference between the radioactivity in the striatum (rich in DAT) and the cerebellum (low in DAT).
  - The percentage of receptor occupancy by the test compound at each time point is calculated by comparing the specific binding in the test group to the control group.

Self-Administration Paradigm (adapted from[3])

- Objective: To assess the reinforcing properties of a drug by allowing an animal to selfadminister it.
- Animal Model: Male Wistar rats with indwelling intravenous catheters.



- Apparatus: Operant conditioning chambers equipped with two levers.
- Procedure:
  - Rats are trained to press a lever for an intravenous infusion of the drug (e.g., cocaine or WIN 35,428). The other lever is inactive.
  - Once a stable pattern of self-administration is established, the dose of the drug can be varied across sessions.
  - The rate of responding and the amount of drug self-administered are recorded.
  - The inter-injection interval (the time between infusions) is measured as an indicator of the drug's duration of action and potency.

#### **Signaling Pathway & Experimental Workflow**



Click to download full resolution via product page

Caption: Mechanism of action of WIN 35,428 and cocaine.

## Comparison Guide 2: Win 64338 (Bradykinin B2 Receptor Antagonist)

Win 64338 is a non-peptide, competitive antagonist of the bradykinin B2 receptor. It is used in research to investigate the role of the bradykinin system in various physiological and pathological processes.



**Ouantitative Data Comparison** 

| Parameter                                       | Win 64338                   | HOE 140 (Icatibant) | Reference |
|-------------------------------------------------|-----------------------------|---------------------|-----------|
| Binding Affinity (Ki at human B2 receptor, nM)  | 64                          | ~0.5-1              | [6]       |
| Functional Antagonism (pA2 in guinea pig ileum) | 8.2                         | ~9-10               | [6]       |
| Receptor Selectivity                            | Selective for B2 over<br>B1 | Selective for B2    | [6]       |

Note: HOE 140 (Icatibant) is a well-characterized peptide-based B2 receptor antagonist included for comparison.

### **Experimental Protocols**

Radioligand Binding Assay (adapted from[6])

- Objective: To determine the binding affinity of a compound to the bradykinin B2 receptor.
- Preparation: Membranes from cells expressing the human bradykinin B2 receptor (e.g., IMR-90 cells).
- Radioligand: [3H]-bradykinin.
- Procedure:
  - Cell membranes are incubated with a fixed concentration of [3H]-bradykinin and varying concentrations of the test compound (Win 64338).
  - The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.
  - The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.



- The radioactivity retained on the filters is measured by liquid scintillation counting.
- Non-specific binding is determined in the presence of a high concentration of unlabeled bradykinin.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Guinea Pig Ileum Contractility Assay (adapted from[6])

- Objective: To assess the functional antagonist activity of a compound on bradykinin-induced smooth muscle contraction.
- Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2/5% CO2.

#### Procedure:

- The tissue is allowed to equilibrate under a resting tension.
- Cumulative concentration-response curves to bradykinin are obtained by adding increasing concentrations of bradykinin to the organ bath and recording the resulting contractions.
- The tissue is then washed, and after a recovery period, it is incubated with a fixed concentration of the antagonist (Win 64338) for a specific duration.
- A second cumulative concentration-response curve to bradykinin is then generated in the presence of the antagonist.
- The degree of rightward shift of the concentration-response curve in the presence of the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.



### **Signaling Pathway & Experimental Workflow**



Click to download full resolution via product page

Caption: Bradykinin B2 receptor signaling and antagonism by Win 64338.

## Comparison Guide 3: Antiviral "Win" Compounds (Picornavirus Entry Inhibitors)

Several "Win" compounds, such as Win 52035, WIN 51711, and WIN 54954, are known for their antiviral activity against picornaviruses, which include rhinoviruses (common cold) and enteroviruses. These compounds are capsid-binding agents that prevent the uncoating of the viral RNA, thereby inhibiting viral replication.

## **Quantitative Data Comparison**



| Compound  | Virus                | Assay                                                   | Potency (MIC<br>or EC90 in<br>μg/ml) | Reference |
|-----------|----------------------|---------------------------------------------------------|--------------------------------------|-----------|
| WIN 51711 | 9 Enteroviruses      | Plaque<br>Reduction                                     | 0.004 - 0.17                         | [7]       |
| WIN 51711 | 33 Rhinoviruses      | Plaque<br>Reduction                                     | 0.004 - 6.2                          | [7]       |
| WIN 54954 | Coxsackievirus<br>B2 | Plaque<br>Reduction (Vero<br>cells)                     | 0.197 (EC90)                         | [8]       |
| WIN 54954 | Coxsackievirus<br>B2 | Virus Yield<br>Reduction<br>(Myocardial<br>Fibroblasts) | >99% reduction<br>at 0.025           | [8]       |

### **Experimental Protocols**

Plaque Reduction Assay (adapted from[7])

- Objective: To determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% or 90%).
- Cell Line: A susceptible cell line (e.g., HeLa or Vero cells).
- Procedure:
  - Confluent monolayers of cells in culture plates are infected with a known amount of virus (e.g., 100 plaque-forming units).
  - After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the antiviral compound.
  - The plates are incubated for a period sufficient for plaques (zones of cell death) to develop.



- The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
- The concentration of the compound that reduces the number of plaques by a specific percentage compared to the virus control (no compound) is determined.

#### **Experimental Workflow**

Caption: Experimental workflow for picornavirus replication and inhibition by "Win" compounds.

## Comparison Guide 4: Winrevair (sotatercept) - Activin Signaling Inhibitor

Winrevair (sotatercept) is a novel, first-in-class therapeutic for pulmonary arterial hypertension (PAH). It is a recombinant fusion protein that acts as a ligand trap for members of the TGF- $\beta$  superfamily, thereby restoring the balance between pro- and anti-proliferative signaling pathways in the pulmonary vasculature.

**Quantitative Data Comparison** 

| Parameter                                                                        | Placebo | Winrevair<br>(sotatercept) | Reference |
|----------------------------------------------------------------------------------|---------|----------------------------|-----------|
| Change in Pulmonary<br>Vascular Resistance<br>(PVR) from baseline<br>(dyn·s/cm5) | -16     | -235                       | [9]       |
| Change in 6-Minute Walk Distance from baseline (meters)                          | +15     | +41                        | [9]       |
| Reduction in risk of clinical worsening events                                   | -       | 84% reduction              | [9]       |

Data from the STELLAR Phase 3 Trial.



### **Experimental Protocols**

Phase 3 Clinical Trial Design (STELLAR Trial, adapted from[9])

- Objective: To evaluate the efficacy and safety of sotatercept in patients with PAH.
- Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
- Patient Population: Adults with WHO Group 1 PAH on stable background therapy.
- Intervention: Patients were randomized to receive subcutaneous injections of sotatercept or placebo every 3 weeks. The starting dose was 0.3 mg/kg, with a target dose of 0.7 mg/kg.
- Primary Endpoint: Change from baseline at week 24 in the 6-minute walk distance.
- Secondary Endpoints: Change in PVR, N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, time to clinical worsening, and improvement in WHO functional class.
- Data Analysis: Efficacy and safety data were analyzed to compare the sotatercept and placebo groups.

### **Signaling Pathway**



#### Sotatercept rebalances signaling in PAH $\,$





#### Click to download full resolution via product page

Caption: Mechanism of action of Winrevair (sotatercept) in PAH.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. [3H]WIN 35,428 binding in the human brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]WIN 35,428 binding in the caudate nucleus of the rabbit: evidence for a single site on the dopamine transporter PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The self-administration of WIN 35,428 and cocaine: comparisons of satiety threshold and elimination half-life in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WIN-35428 Wikipedia [en.wikipedia.org]
- 5. Cocaine displaces [3H]WIN 35,428 binding to dopamine uptake sites in vivo more rapidly than mazindol or GBR 12909 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The nonpeptide WIN 64338 is a bradykinin B2 receptor antagonist PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of WIN 51711, a new broad-spectrum antipicornavirus drug PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral activity of WIN 54954 in coxsackievirus B2 carrier state infected human myocardial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Comparison Guide 1: WIN 35,428 vs. Cocaine (Dopamine Reuptake Inhibitors)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130312#literature-review-of-studies-using-win-47338]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com